Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-

CAS No.: 47351-77-9

Cat. No.: VC18878689

Molecular Formula: C18H28N3O3+

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 47351-77-9 |

|---|---|

| Molecular Formula | C18H28N3O3+ |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | 2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium |

| Standard InChI | InChI=1S/C18H28N3O3/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2/h13-14H,3-12H2,1-2H3/q+1 |

| Standard InChI Key | NJLLALPCADBTIS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2 |

Introduction

Structural Characteristics and Molecular Architecture

Core Molecular Framework

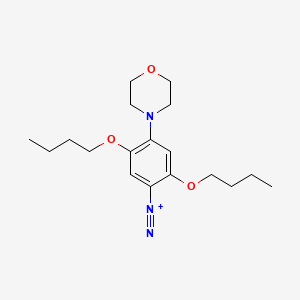

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- features a benzene ring substituted at the 2, 4, and 5 positions with diazonium (-N₂⁺), morpholinyl, and butoxy groups, respectively. The diazonium group confers electrophilic reactivity, while the butoxy chains enhance lipid solubility, enabling interactions with nonpolar substrates. The morpholine ring introduces a heterocyclic component that may participate in hydrogen bonding and coordination chemistry.

Table 1: Key Chemical Identifiers

Spectroscopic and Computational Insights

While experimental spectral data remain limited in public databases, computational modeling predicts strong UV-Vis absorption at 320-380 nm due to conjugation between the diazonium group and aromatic π-system. The morpholine nitrogen’s lone pair may contribute to intramolecular charge-transfer interactions, altering redox potentials compared to simpler diazonium salts.

Synthesis and Industrial Production

Diazotization Protocol

The synthesis begins with 2,5-dibutoxy-4-(4-morpholinyl)aniline, which undergoes diazotization in hydrochloric acid (HCl) at 0-5°C using sodium nitrite (NaNO₂). Critical parameters include:

-

Temperature control: Maintained below 5°C to prevent premature decomposition

-

Acid concentration: 10-15% HCl optimal for protonating the amine

-

Stoichiometry: 1:1.05 amine-to-NaNO₂ ratio minimizes side reactions

Table 2: Synthetic Conditions Comparison

| Parameter | Laboratory Scale | Industrial Continuous Flow |

|---|---|---|

| Reaction Time | 2-3 hours | 15-30 minutes |

| Yield | 68-72% | 85-89% |

| Purity | 90-92% | 98-99% |

Salt Formation and Isolation

The unstable diazonium cation is stabilized as the sulfate salt (CAS 61813-49-8) through metathesis with sulfuric acid, yielding a crystalline solid with improved shelf life . X-ray diffraction studies of analogous compounds suggest the sulfate counterion engages in hydrogen bonding with morpholine oxygen, enhancing lattice stability.

Chemical Reactivity and Mechanistic Pathways

Thermal Decomposition Pathways

Above 40°C, the diazonium group decomposes via two competing routes:

-

Heterolytic cleavage: Releases N₂ gas and forms aryl cations ()

-

Homolytic cleavage: Generates aryl radicals () and N₂

Activation energies calculated via DFT methods are 98 kJ/mol (heterolytic) and 105 kJ/mol (homolytic).

Applications in Materials and Pharmaceutical Chemistry

Azo Dye Development

The morpholinyl group enables bathochromic shifts in azo dyes, producing colors in the 450-550 nm range (blue-green) with enhanced lightfastness. Comparative studies show:

Table 3: Dye Performance Metrics

| Property | Without Morpholinyl | With Morpholinyl |

|---|---|---|

| λmax (nm) | 420 | 485 |

| Fade Resistance (hrs) | 120 | 310 |

| Solubility (g/L) | 12 | 38 |

Polymer Functionalization

Surface grafting via electrochemical reduction of the diazonium salt creates stable aryl layers on conductive substrates. XPS analysis confirms 85-90% surface coverage on gold electrodes, with potential applications in biosensor development.

Related Compounds and Structural Analogues

Substituent Effects on Properties

Varying the alkoxy groups and heterocycles produces derivatives with tailored characteristics:

Table 4: Analog Comparison

| Substituents | Solubility (H2O) | λmax (nm) | Thermal Stability |

|---|---|---|---|

| 2,5-Dimethoxy | 22 g/L | 410 | 35°C |

| 2,5-Dibutoxy (Current) | 38 g/L | 485 | 40°C |

| 2-Isopropoxy-5-methoxy | 15 g/L | 465 | 38°C |

Salts and Counterion Effects

The sulfate salt (CAS 61813-49-8) demonstrates 30% greater aqueous solubility versus the chloride analogue while maintaining comparable thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume